(2E)-3-(2-chlorophenyl)-N-(3,4-dichlorophenyl)prop-2-enamide
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Overview
Description
(E)-3-(2-CHLOROPHENYL)-N-(3,4-DICHLOROPHENYL)-2-PROPENAMIDE is an organic compound that belongs to the class of amides It is characterized by the presence of a propenamide group substituted with chlorophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(2-CHLOROPHENYL)-N-(3,4-DICHLOROPHENYL)-2-PROPENAMIDE typically involves the reaction of 2-chlorobenzaldehyde with 3,4-dichloroaniline in the presence of a base such as potassium carbonate. The reaction proceeds through a condensation mechanism, forming the desired propenamide product. The reaction conditions often include refluxing the reactants in an appropriate solvent like ethanol or methanol for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(2-CHLOROPHENYL)-N-(3,4-DICHLOROPHENYL)-2-PROPENAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: The chlorophenyl groups in the compound can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles like hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles like sodium hydroxide or ammonia in aqueous or alcoholic solutions.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Amines or alcohols.
Substitution: Hydroxylated or aminated derivatives.
Scientific Research Applications
(E)-3-(2-CHLOROPHENYL)-N-(3,4-DICHLOROPHENYL)-2-PROPENAMIDE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (E)-3-(2-CHLOROPHENYL)-N-(3,4-DICHLOROPHENYL)-2-PROPENAMIDE involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- (E)-3-(2-BROMOPHENYL)-N-(3,4-DICHLOROPHENYL)-2-PROPENAMIDE
- (E)-3-(2-FLUOROPHENYL)-N-(3,4-DICHLOROPHENYL)-2-PROPENAMIDE
- (E)-3-(2-METHOXYPHENYL)-N-(3,4-DICHLOROPHENYL)-2-PROPENAMIDE
Uniqueness
(E)-3-(2-CHLOROPHENYL)-N-(3,4-DICHLOROPHENYL)-2-PROPENAMIDE is unique due to the presence of multiple chlorine atoms, which can influence its chemical reactivity and biological activity. The specific arrangement of chlorophenyl groups also contributes to its distinct properties compared to similar compounds.
Properties
Molecular Formula |
C15H10Cl3NO |
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Molecular Weight |
326.6 g/mol |
IUPAC Name |
(E)-3-(2-chlorophenyl)-N-(3,4-dichlorophenyl)prop-2-enamide |
InChI |
InChI=1S/C15H10Cl3NO/c16-12-4-2-1-3-10(12)5-8-15(20)19-11-6-7-13(17)14(18)9-11/h1-9H,(H,19,20)/b8-5+ |
InChI Key |
QTQPRQNWHCCTPR-VMPITWQZSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C/C(=O)NC2=CC(=C(C=C2)Cl)Cl)Cl |
Canonical SMILES |
C1=CC=C(C(=C1)C=CC(=O)NC2=CC(=C(C=C2)Cl)Cl)Cl |
Origin of Product |
United States |
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